

Spectroscopic Characterization of Apigravin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Apigravin	
Cat. No.:	B12404473	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigravin, a prenylated 7-hydroxycoumarin, presents a scaffold of significant interest in medicinal chemistry and drug discovery. Found in plants of the Apiaceae family, its structural features suggest potential biological activities warranting further investigation. A thorough spectroscopic characterization is the foundational step in understanding its physicochemical properties and advancing any subsequent research. This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the structural elucidation of Apigravin. While direct experimental data for Apigravin is limited in published literature, this document compiles representative data and protocols from closely related 7-hydroxycoumarins and prenylated natural products to serve as a detailed roadmap for its characterization.

Molecular Structure and Properties

Apigravin possesses a coumarin core substituted with a hydroxyl group at the C7 position, a methoxy group at C8, and a prenyl (3-methyl-2-butenyl) group at C6.



Property	Value
Molecular Formula	C15H16O4
Molecular Weight	260.29 g/mol
IUPAC Name	7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one
CAS Number	72963-64-5

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques. These values are based on analyses of structurally similar coumarin derivatives and serve as a predictive guide for the characterization of **Apigravin**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. The expected chemical shifts for **Apigravin** are presented below.

Table 1: Predicted ¹H NMR Spectral Data for Apigravin (in CDCl₃)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 6.25	d	9.5
H-4	~ 7.65	d	9.5
H-5	~ 7.10	s	-
H-1'	~ 3.40	d	7.2
H-2'	~ 5.25	t	7.2
3'-CH3 (a)	~ 1.80	S	-
3'-CH ₃ (b)	~ 1.75	S	-
7-OH	~ 5.50	br s	-
8-OCH₃	~ 3.90	S	-

Table 2: Predicted ¹³C NMR Spectral Data for **Apigravin** (in CDCl₃)



Carbon	Chemical Shift (δ, ppm)
C-2	~ 161.0
C-3	~ 113.0
C-4	~ 143.5
C-4a	~ 112.5
C-5	~ 128.0
C-6	~ 117.0
C-7	~ 156.0
C-8	~ 140.0
C-8a	~ 149.0
C-1'	~ 22.0
C-2'	~ 122.5
C-3'	~ 133.0
3'-CH₃ (a)	~ 18.0
3'-CH₃ (b)	~ 25.8
8-OCH₃	~ 61.5

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for Apigravin



lon	Adduct	Calculated m/z
[M+H]+	C ₁₅ H ₁₇ O ₄ +	261.1121
[M+Na]+	C15H16O4Na+	283.0941
[M-H] ⁻	C ₁₅ H ₁₅ O ₄ ⁻	259.0976

Key fragmentation patterns in MS/MS analysis of prenylated coumarins often involve the loss of the prenyl side chain or fragments thereof.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.

Table 4: Expected UV-Vis Absorption Maxima for Apigravin (in Methanol)

Band	λmax (nm)	Description
1	~ 320-340	$\pi \to \pi^*$ transition of the cinnamoyl system
II	~ 250-270	$\pi \to \pi^*$ transition of the benzoyl system

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Expected FT-IR Absorption Bands for Apigravin (KBr pellet)



Wavenumber (cm ⁻¹)	Functional Group	Vibration
~ 3350	-ОН	O-H stretching
~ 3050	Aromatic C-H	C-H stretching
~ 2950	Aliphatic C-H	C-H stretching
~ 1720	α,β-unsaturated lactone	C=O stretching
~ 1620, 1580, 1490	Aromatic C=C	C=C stretching
~ 1270	Aryl ether	C-O stretching
~ 1130	Phenol	C-O stretching
~ 840	Aromatic C-H	C-H out-of-plane bending

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and 2D NMR spectra for the complete structural elucidation of **Apigravin**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified Apigravin in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1-2 s, spectral width of 12-16 ppm.



- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2 s, spectral width of 200-240 ppm.
- 2D NMR Acquisition:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
- Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Mass Spectrometry (MS)

Objective: To determine the accurate mass, molecular formula, and fragmentation pattern of **Apigravin**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Apigravin** (e.g., 10-100 μ g/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Full Scan MS Acquisition:



- Acquire mass spectra in both positive and negative ion modes.
- Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
- MS/MS (Tandem MS) Acquisition:
 - Select the precursor ion corresponding to [M+H]+ or [M-H]-.
 - Fragment the selected ion using collision-induced dissociation (CID) with varying collision energies to obtain a fragmentation spectrum.
- Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Elucidate the fragmentation pathways from the MS/MS spectra to confirm the structure. [1][2][3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **Apigravin**.

Methodology:

- Sample Preparation: Prepare a stock solution of **Apigravin** in a UV-grade solvent (e.g., methanol or ethanol). Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 μg/mL) to ensure the absorbance is within the linear range of the instrument (ideally 0.2-0.8 AU).[6]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- · Measurement:
 - Use a quartz cuvette with a 1 cm path length.
 - Record a baseline spectrum with the pure solvent.
 - Record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax).



Fourier-Transform Infrared (FT-IR) Spectroscopy

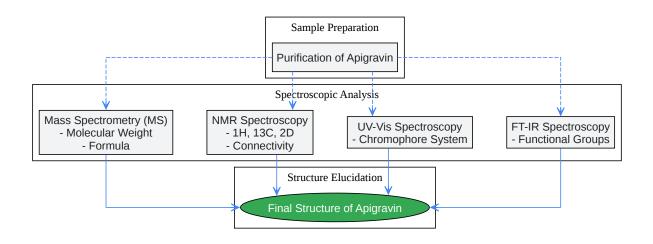
Objective: To identify the functional groups present in Apigravin.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of dry, purified Apigravin with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8]
 - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use an FT-IR spectrometer.
- Measurement:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the IR spectrum.
 - \circ Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Workflows and Relationships General Spectroscopic Characterization Workflow

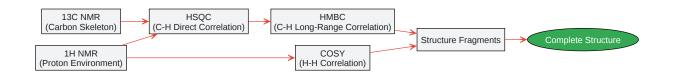




Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic characterization of **Apigravin**.

NMR Data Interpretation Pathway

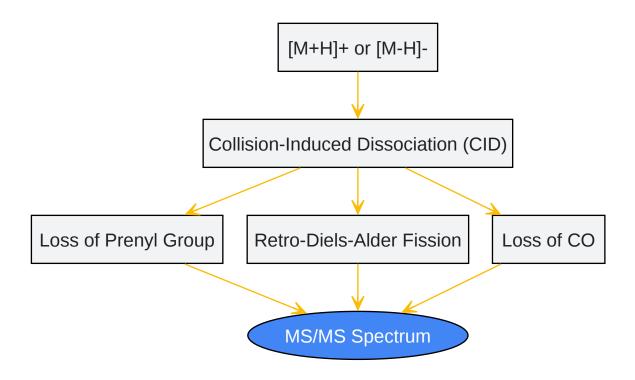


Click to download full resolution via product page

Caption: The logical pathway for interpreting 2D NMR data for structural elucidation.

Mass Spectrometry Fragmentation Logic





Click to download full resolution via product page

Caption: A simplified representation of potential fragmentation pathways for **Apigravin** in MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Unmasking the Molecules: Identifying Compounds in UV-Vis Plant Extracts [greenskybio.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of Apigravin: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404473#spectroscopic-characterization-of-apigravin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com